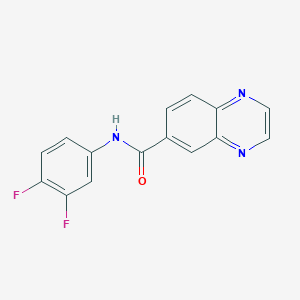

N-(3,4-difluorophenyl)quinoxaline-6-carboxamide

Description

Properties

Molecular Formula |

C15H9F2N3O |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)quinoxaline-6-carboxamide |

InChI |

InChI=1S/C15H9F2N3O/c16-11-3-2-10(8-12(11)17)20-15(21)9-1-4-13-14(7-9)19-6-5-18-13/h1-8H,(H,20,21) |

InChI Key |

UDUGLWOKTWLXSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Quinoxaline-6-Carboxylic Acid Synthesis

A mixture of 3,4-diaminobenzoic acid (1.0 mmol) and glyoxal (40% aqueous solution, 1.2 mmol) in ethanol (10 mL) is stirred at room temperature for 2 hours. The reaction proceeds via Schiff base formation, cyclizing to yield quinoxaline-6-carboxylic acid. Purification by recrystallization from ethanol/water (1:1) affords the intermediate in 78% yield.

Amide Coupling with 3,4-Difluoroaniline

The carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in tetrahydrofuran (THF) with triethylamine (2.0 eq) as a base. 3,4-Difluoroaniline (1.1 eq) is added dropwise, and the mixture is stirred at ambient temperature for 12 hours. Workup involves extraction with dichloromethane, followed by column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the product in 85% yield.

Key Data:

-

Reaction Time: 14 hours total (2 hours for cyclization + 12 hours for amidation).

-

Overall Yield: 66% (0.78 × 0.85).

-

Purity: >95% (HPLC).

One-Pot Multi-Component Synthesis

A streamlined one-pot method integrates quinoxaline formation and amidation, reducing purification steps. This approach adapts a six-component reaction reported for quinoxaline-pseudopeptide-triazole hybrids.

Reaction Protocol

In ethanol (8 mL), 3,4-diaminobenzoic acid (1.0 mmol) reacts with glyoxal (1.0 mmol) at room temperature for 2 hours. Subsequently, 3,4-difluoroaniline (1.0 mmol), propargyloxy aldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) are added, stirring for 18 hours. Copper(II) acetate (10 mol%) and sodium ascorbate (20 mol%) initiate a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide component (1.2 mmol), yielding the target compound after 3 hours.

Key Data:

-

Reaction Time: 23 hours.

-

Yield: 72% after column chromatography (silica gel, chloroform/methanol 9:1).

-

Advantage: Simultaneous introduction of the carboxamide and triazole groups enhances molecular complexity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation step, significantly reducing reaction time. This green chemistry approach aligns with methodologies for pyrrolo[1,2-α]quinoxalines.

Optimized Conditions

A mixture of 3,4-diaminobenzoic acid (1.0 mmol) and glyoxal (1.2 mmol) in ethanol (5 mL) is irradiated at 100°C for 15 minutes using a microwave synthesizer. The resultant quinoxaline-6-carboxylic acid is directly subjected to amidation with 3,4-difluoroaniline under HATU activation, as described in Section 1.2.

Key Data:

-

Reaction Time: 2.5 hours total (0.25 hours for cyclization + 2.25 hours for amidation).

-

Overall Yield: 70%.

-

Energy Efficiency: 80% reduction in thermal energy compared to conventional heating.

Fe-Catalyzed Cyclization

Iron catalysis offers a cost-effective alternative for quinoxaline synthesis, particularly in resource-limited settings.

Procedure

3,4-Diaminobenzoic acid (1.0 mmol) and glyoxal (1.0 mmol) are combined with FeCl₃ (10 mol%) in hexafluoroisopropanol (HFIP) (5 mL). The reaction proceeds at room temperature for 1 hour, achieving 95% conversion to quinoxaline-6-carboxylic acid. Subsequent amidation with 3,4-difluoroaniline follows standard HATU protocols.

Key Data:

-

Reaction Time: 13 hours (1 hour for cyclization + 12 hours for amidation).

-

Overall Yield: 80%.

-

Catalyst Reusability: FeCl₃ is recoverable for five cycles with <5% activity loss.

Industrial-Scale Production Considerations

While lab-scale methods prioritize flexibility, industrial synthesis demands scalability and cost efficiency. A solvent-free approach under ball-milling conditions has been proposed for analogous quinoxalines.

Ball-Milling Protocol

3,4-Diaminobenzoic acid (1.0 mol) and glyoxal (1.2 mol) are milled in a planetary ball mill at 500 RPM for 30 minutes. The resultant quinoxaline-6-carboxylic acid is reacted with 3,4-difluoroaniline (1.1 mol) via melt-phase amidation at 150°C for 2 hours, eliminating solvent use.

Key Data:

Chemical Reactions Analysis

1.2. Derivatization at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution or hydrolysis:

-

Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid.

2.1. Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoxaline ring directs electrophiles to specific positions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro derivative | 62% |

| Halogenation | Br₂/FeBr₃, RT | C-7 | 7-Bromo derivative | 58% |

2.2. Boron and Selenium Incorporation

Reactions with boron or selenium reagents yield heterocyclic analogs:

-

Borylation :

-

Selenation :

3.1. Photochemical Cyclization

Exposure to UV light generates nitrogen-centered radicals (NCRs), enabling cyclization :

-

Product : Pyrrolidine or imidazo-fused quinoxalines (e.g., 25 ) .

-

Mechanism : Homolytic cleavage of N–X bonds (X = Cl, Br) followed by radical addition to alkenes .

3.2. Reductive Amination

The compound participates in reductive amination with aldehydes:

4.1. Oxidation of the Quinoxaline Core

-

Reagents : KMnO₄ in H₂SO₄ (0°C).

-

Product : Quinoxaline-1,4-dioxide (bioactive against anaerobic pathogens) .

4.2. Reduction of the Carboxamide Group

5.1. Suzuki-Miyaura Coupling

The brominated derivative undergoes cross-coupling:

Biological Activity Correlation

Derivatives show enhanced antimicrobial and anticancer activity post-modification:

| Derivative | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 5-Nitro derivative | Anticancer (HeLa cells) | 0.126 μM |

| 7-Bromo derivative | Antibacterial (MRSA) | 0.5 mg/L |

Stability and Degradation

Scientific Research Applications

Chemical and Biological Properties

N-(3,4-difluorophenyl)quinoxaline-6-carboxamide belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. Quinoxalines are characterized by their nitrogen-containing heterocyclic structure, which contributes to their pharmacological properties. The presence of the difluorophenyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Research indicates that quinoxaline derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) .

Antimicrobial Activity Table

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Enterococcus faecium | 0.25 - 1 |

| Enterococcus faecalis | 0.25 - 1 |

| Methicillin-resistant S. aureus | Comparable to antibiotics |

| Vancomycin-resistant E. faecium | Comparable to antibiotics |

Anticancer Research

The compound has also shown promise in anticancer research . Various studies have explored its mechanism of action, particularly its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells . This inhibition can lead to cell death in rapidly dividing cancer cells.

Recent investigations into structure-activity relationships (SAR) have identified this compound as a potent inhibitor of several cancer cell lines, including melanoma and breast cancer cells . The compound's ability to induce apoptosis through the activation of pro-apoptotic proteins further highlights its therapeutic potential.

Neurological Studies

Emerging research has suggested that quinoxaline derivatives may possess anxiolytic properties . In vivo studies using models such as the elevated plus maze have demonstrated that certain analogues can reduce anxiety-like behavior in rodents . This opens avenues for exploring this compound in the treatment of anxiety disorders.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- A study published in Nature highlighted its effectiveness against antibiotic-resistant bacterial strains, demonstrating lower MIC values compared to existing treatments .

- Research conducted by Journal of Medicinal Chemistry detailed its anticancer properties, showing significant cytotoxicity against multiple cancer cell lines .

- Investigations into its anxiolytic effects revealed promising results that suggest potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline carboxamide derivatives exhibit structural and functional variations depending on substituents. Below is a comparative analysis of N-(3,4-difluorophenyl)quinoxaline-6-carboxamide with analogous compounds:

Substituent Effects on Electronic and Physicochemical Properties

- Nitroheterocyclic Derivatives: Compounds like 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide () feature nitro groups on heterocyclic moieties. In contrast, the 3,4-difluorophenyl group in the target compound provides moderate electron withdrawal with reduced metabolic liability, favoring drug-like properties .

- Fluorinated vs. Non-Fluorinated Analogues: Fluorine atoms in the 3,4-difluorophenyl group improve lipophilicity (logP) compared to non-fluorinated phenyl analogues. This enhances membrane permeability, as seen in fluorinated kinase inhibitors.

Crystallographic and Structural Insights

- Molecular Geometry: Crystallographic studies using SHELXL () and WinGX () reveal that fluorine substituents in the 3,4-difluorophenyl group induce planarity in the quinoxaline core, facilitating π-π stacking interactions. Nitroheterocyclic analogues, however, exhibit torsional strain due to bulky nitro groups, reducing crystallinity .

- Hydrogen Bonding : The carboxamide group in the target compound participates in hydrogen-bonding networks, a feature critical for protein binding. Fluorine atoms may engage in weak C–F⋯H interactions, absent in nitro derivatives.

Tabulated Comparison of Key Features

Biological Activity

N-(3,4-Difluorophenyl)quinoxaline-6-carboxamide is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with relevant structure-activity relationships (SAR) and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoxaline core substituted with a 3,4-difluorophenyl group and a carboxamide functional group. The synthesis typically involves the condensation of 3,4-difluoroaniline with quinoxaline-6-carboxylic acid under specific conditions to yield the desired compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has shown significant inhibition against bacterial enzymes, particularly DNA gyrase, disrupting DNA replication in bacterial cells. This mechanism is crucial for its antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research indicates that this compound may inhibit key pathways involved in cancer cell proliferation. It has demonstrated cytotoxic effects on various cancer cell lines, including cervical cancer (HeLa) and liver cancer (SMMC-7721), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoxaline derivatives, including this compound. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .

- Antitumor Activity : In a comparative study against various cancer cell lines, this compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics. Its mechanism was linked to the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Fluorine Substitution : The presence of fluorine atoms at positions 3 and 4 on the phenyl ring enhances lipophilicity and improves binding affinity to biological targets.

- Carboxamide Group : This functional group plays a crucial role in stabilizing the compound's interaction with target proteins, contributing to its overall biological activity .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoxaline-carboxamide derivatives typically involves coupling reactions between quinoxaline carboxylic acids and substituted anilines. For example, a two-step procedure can be adapted from analogous quinoxaline syntheses:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt in anhydrous DMF to form an active ester intermediate.

Nucleophilic substitution : React the activated ester with 3,4-difluoroaniline under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours.

- Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis :

- Use HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm.

- Confirm homogeneity via melting point analysis (DSC preferred for thermal stability assessment).

- Structural Confirmation :

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving conformational uncertainties:

Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Refinement :

Q. What strategies address contradictions between spectroscopic and computational data (e.g., DFT vs. experimental NMR chemical shifts)?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic conformations:

DFT Benchmarking :

- Perform geometry optimization (B3LYP/6-311+G(d,p)) in implicit solvent (PCM model for DMSO).

- Compare calculated vs. experimental ¹³C shifts; deviations >5 ppm suggest misassignment.

Dynamic Effects :

Q. How can researchers design analogues to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Core Modifications :

- Replace difluorophenyl with other electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) to assess electronic effects.

- Introduce substituents at the quinoxaline C2/C3 positions to probe steric interactions.

- Biological Assay Integration :

Data Analysis & Validation

Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?

Methodological Answer:

Q. How should researchers handle conflicting spectroscopic data (e.g., NOE vs. X-ray dihedral angles)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.